2-氨基-6-碘嘌呤

概述

描述

2-Amino-6-iodopurine is a derivative of the purine nucleoside and is an analog of adenosine. It is a compound of interest due to its mutagenic properties, causing A.T to G.C transitions in prokaryotic systems . This compound is fluorescent under physiological conditions and can be selectively excited in the presence of normal bases due to its absorption bands occurring at longer wavelengths . It is widely used as a site-specific fluorescent probe of DNA and RNA structure and dynamics .

Synthesis Analysis

The synthesis of 2-amino-6-iodopurine derivatives has been explored through various methods. One approach involves the oxidation of a purine hydrazino derivative with silver (I) oxide to prepare a protected 2-aminopurine nucleoside suitable for incorporation into oligodeoxynucleotides . Another method includes nonaqueous diazotization-dediazoniation reactions using tert-butyl nitrite or sodium nitrite, with antimony trihalide catalysis proving highly beneficial . Additionally, cross-coupling reactions with organometallic reagents have been used to synthesize acyclic nucleotide analogs derived from 2-amino-6-substituted purines .

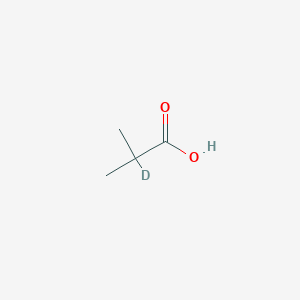

Molecular Structure Analysis

The electronic spectrum of 2-aminopurine has been resolved into contributions from five electronic transitions using various spectroscopic techniques. These include four pi-->pi* transitions and one weak n --> pi* transition, with the directions of the transition moments being essential for understanding the spectroscopy and photophysics of DNA bases .

Chemical Reactions Analysis

2-Amino-6-iodopurine can form unnatural base pairs with pyridin-2-one nucleosides, and its derivatives have been synthesized for this purpose . The compound's fluorescence can be switched on by site-selective microhydration, which dramatically increases its fluorescence lifetime depending on the specific hydrogen-bonding site and the number of water molecules . The regioselectivity of N-alkylation of 2-aminopurines has been shown to vary with the substituent at the C-6 position, affecting the ratio of N-9 to N-7 alkylated products .

Physical and Chemical Properties Analysis

The fluorescence properties of 2-aminopurine and its derivatives have been studied extensively. These compounds are fluorescent under physiological conditions, with their quantum yield of fluorescence being affected by temperature, pH, and ionic strength . The protonation equilibria of oligodeoxynucleotides carrying 2-aminopurine have been studied, revealing that at neutral pH, both cytosine and 2-aminopurine are deprotonated, while at lower pH values, protonation occurs . The synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids also highlights the compound's chemical versatility .

科学研究应用

合成和化学反应

2-氨基-6-碘嘌呤已在合成各种核苷酸类似物和嘌呤衍生物的背景下进行了广泛研究。例如,Česnek、Hocek和Holý(2000年)探索了2-氨基-6-碘嘌呤与不同有机金属试剂的交叉偶联反应,产生了各种2-氨基-6-杂环嘌呤和2-氨基-6-全氟烷基嘌呤,这些化合物被用于抗病毒和细胞毒活性测试(Česnek,Hocek和Holý,2000年)。同样,Čapek、Pohl和Hocek(2004年)通过钯催化的交叉偶联反应合成了氨基酸-核碱基共轭物,使用的是保护的碘锌丙氨酸(Čapek,Pohl和Hocek,2004年)。

荧光和光物理研究

由于其荧光特性,2-氨基-6-碘嘌呤一直是光物理研究的研究对象。Lobsiger等人(2014年)发现,2-氨基嘌呤的荧光寿命在成为水合团簇的一部分时显著增加,表明其依赖于特定的氢键位点(Lobsiger et al., 2014)。Barbatti和Lischka(2015年)使用计算模拟显示,2-氨基嘌呤的发光受到内部转换障碍的控制,受到与水分子相互作用的影响(Barbatti & Lischka, 2015)。

探测DNA结构和动态

2-氨基嘌呤及其衍生物已被用作探测剂来理解DNA的结构和动态。Jean和Hall(2001年)采用时变密度泛函理论描述了2-氨基嘌呤的激发态性质及其与核酸的相互作用(Jean & Hall, 2001)。同样,Jones和Neely(2015年)回顾了2-氨基嘌呤作为DNA研究中的荧光探针的应用,强调了其在理解DNA-酶相互作用和碱基翻转中的应用(Jones和Neely,2015年)。

生物共轭和RNA修饰

Xie等人(2022年)提出了一种使用6-碘嘌呤合成含有C6修饰嘌呤的RNA的方法,这是2-氨基-6-碘嘌呤的一种变体,用于无金属构建各种键,展示了其在人工RNA修饰中的实用性(Xie et al., 2022)。

安全和危害

2-Amino-6-iodopurine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Contact with skin, eyes, or clothing should be avoided .

属性

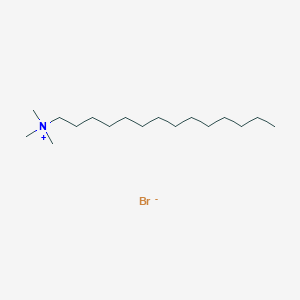

IUPAC Name |

6-iodo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422008 | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-iodopurine | |

CAS RN |

19690-23-4 | |

| Record name | 19690-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)